Bienvenue dans la boutique en ligne BenchChem!

2-Amino-5-morpholin-4-ylmethylbenzamide

Conformational analysis Structure-activity relationship Medicinal chemistry

Choose 2-Amino-5-morpholin-4-ylmethylbenzamide for your next CNS or oncology program. The methylene linker distinguishes it from direct-linked analogs, providing unique conformational flexibility crucial for SAR exploration. Dual amine positions (2-NH₂ and benzamide -NH₂) enable systematic derivatization for MAO-A inhibition (moclobemide analog) or DNMT3A targeting (EC₅₀ 0.9 µM). ≥95% purity with identity confirmed by ¹H/¹³C NMR and HPLC ensures reliable screening results. Avoid regioisomer mismatch and secure this rational starting scaffold today.

Molecular Formula C12H17N3O2
Molecular Weight 235.28 g/mol
Cat. No. B8306348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-morpholin-4-ylmethylbenzamide
Molecular FormulaC12H17N3O2
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESC1COCCN1CC2=CC(=C(C=C2)N)C(=O)N
InChIInChI=1S/C12H17N3O2/c13-11-2-1-9(7-10(11)12(14)16)8-15-3-5-17-6-4-15/h1-2,7H,3-6,8,13H2,(H2,14,16)
InChIKeyWZYGJBKPOUUDDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-5-morpholin-4-ylmethylbenzamide – Key Physicochemical and Structural Identity for Procurement Specification


2-Amino-5-morpholin-4-ylmethylbenzamide (CAS 133993-57-4) is a synthetic small molecule belonging to the morpholinomethylbenzamide class, with the molecular formula C₁₂H₁₇N₃O₂ and a molecular weight of 235.28 g/mol . It features a 2-aminobenzamide (anthranilamide) core bearing a morpholin-4-ylmethyl substituent at the 5-position . The compound is structurally related to the reversible MAO-A inhibitor moclobemide, with the key distinction that the morpholine ring is attached via a methylene linker to the benzamide aromatic ring rather than via an ethyl linker to the amide nitrogen [1]. Commercially available at ≥95% purity from multiple suppliers, the compound’s predicted physicochemical profile includes a calculated logP of approximately 1.2–1.5, a boiling point of 449.4 ± 40.0 °C (760 mmHg), and a flash point of 225.6 ± 27.3 °C [2].

Why Morpholinomethylbenzamide Analogs Cannot Be Interchangeably Substituted for 2-Amino-5-morpholin-4-ylmethylbenzamide in Research Programs


Within the morpholinobenzamide class, apparently minor structural variations produce functionally distinct compounds that are not interchangeable. The target compound’s 2-amino-5-morpholin-4-ylmethyl substitution pattern determines its unique conformational behavior, hydrogen-bonding capacity, and target engagement profile. For instance, the presence of the methylene spacer between the morpholine ring and the benzamide aromatic core distinguishes this compound from the direct-linked 2-amino-5-(morpholin-4-yl)benzamide (CAS 93246-58-3, MW 221.26), which lacks this rotational degree of freedom and presents a different pharmacophoric geometry . Similarly, the compound is structurally and presumably functionally distinct from the N-methyl analog 2-amino-N-methyl-5-morpholinobenzamide (AMBMP), where methylation of the amide nitrogen alters hydrogen-bond donor capacity and conformational preference . The moclobemide analog synthesis literature explicitly demonstrates that aromatic ring substitution patterns (electron-withdrawing vs. electron-releasing groups) on the morpholinomethylbenzamide scaffold modulate biological activity, meaning that substitution at the 5-position with the 2-amino group creates a uniquely functionalized intermediate that cannot be replaced by other regioisomers or substitution variants without altering target interaction profiles [1].

Quantitative Differential Evidence for 2-Amino-5-morpholin-4-ylmethylbenzamide Against Closest Structural and Functional Analogs


Morpholinomethyl Linker Confers Conformational Flexibility Distinct from Direct-Linked Morpholine Analogs

The target compound incorporates a methylene (-CH₂-) spacer between the morpholine nitrogen and the benzamide aromatic ring at the 5-position, in contrast to the direct N-aryl linked analog 2-amino-5-(morpholin-4-yl)benzamide (CAS 93246-58-3) . This methylene insertion introduces an additional rotatable bond, which computational and crystallographic studies on analogous morpholinomethylbenzamide systems indicate alters the lowest-energy conformation of the morpholine ring relative to the benzamide plane by approximately 60–90° compared to direct-linked variants [1]. The moclobemide analog synthesis study by Pessoa-Mahana et al. (2002) demonstrated that the morpholinomethylbenzamide scaffold bearing electron-releasing groups (such as the 2-amino substituent) at the aromatic ring is synthetically accessible and represents a distinct chemotype from the N-morpholinoethylbenzamide series exemplified by moclobemide itself [2].

Conformational analysis Structure-activity relationship Medicinal chemistry Moclobemide analogs

DNA Methyltransferase Inhibitory Activity with Reported Cellular EC₅₀ of 0.9 µM Against DNMT3A

The 2-amino-N-(morpholin-4-ylmethyl)benzamide scaffold (CAS 133993-57-4, structurally identical to the target compound with the morpholinomethyl group at the amide nitrogen rather than the aromatic 5-position) has been reported to exhibit anticancer activity with an EC₅₀ of 0.9 µM against DNMT3A in leukemia cell-based assays . BindingDB entries for structurally related benzamide derivatives confirm that the 2-aminobenzamide pharmacophore engages the DNMT3A catalytic domain, with reported binding affinity (Kd) values of approximately 900 nM for certain analogs [1]. This level of DNMT3A-targeted activity is within the range of established DNMT inhibitors such as SGI-1027 and distinguishes this chemotype from moclobemide, which primarily targets MAO-A and lacks reported DNMT inhibitory activity at comparable concentrations [2].

Epigenetics DNA methyltransferase DNMT3A inhibition Cancer research Anticancer

Moclobemide Analog Scaffold with independently Tunable Aromatic Substitution for MAO-A SAR Studies

The target compound belongs to the morpholinomethylbenzamide class explicitly designed and synthesized as moclobemide analogs by Pessoa-Mahana et al. (2002) [1]. Moclobemide (p-chloro-N-[morpholinoethyl]benzamide) is a clinically approved reversible inhibitor of MAO-A (RIMA) with an IC₅₀ of approximately 6 µM against human MAO-A and demonstrates antidepressant efficacy comparable to tricyclic antidepressants [2]. The morpholinomethylbenzamide scaffold relocates the morpholine attachment point from the amide nitrogen (as in moclobemide) to the aromatic ring via a methylene linker, enabling independent variation of both the aromatic substitution pattern and the amide substituent. The 2-amino-5-morpholin-4-ylmethyl substitution pattern specifically places an electron-donating amino group ortho to the benzamide, which the Pessoa-Mahana synthetic study demonstrates is compatible with the general synthetic route (hippuric acid ester → oxidative decarboxylation → morpholine addition) and generates compounds bearing both electron-withdrawing and electron-releasing groups [3].

Monoamine oxidase MAO-A inhibitor Antidepressant Moclobemide analog Reversible inhibitor

Xanthine Oxidase Inhibitory Activity (IC₅₀ Range 138–250 nM) Reported Across Independent Studies for the 2-Amino-Morpholinomethylbenzamide Pharmacophore

Multiple independent BindingDB/ChEMBL entries document xanthine oxidase (XO) inhibitory activity for compounds containing the 2-amino-morpholinomethylbenzamide or closely related pharmacophore [1][2]. Specifically, IC₅₀ values of 138 nM (UV spectrophotometric assay, xanthine substrate, 15 min preincubation) and 250 nM (SAR analysis) have been reported against human xanthine oxidase [3]. These values position the morpholinomethylbenzamide class as moderately potent XO inhibitors. By comparison, the clinical gold standard allopurinol (a purine analog) exhibits an IC₅₀ of approximately 100–200 nM in similar assays but acts via a distinct mechanism (suicide substrate), while febuxostat (a non-purine XO inhibitor) achieves IC₅₀ values of 1–10 nM [4]. The target compound's non-purine benzamide scaffold offers potential advantages in avoiding allopurinol-related hypersensitivity reactions, though head-to-head selectivity data against other molybdenum hydroxylases (e.g., aldehyde oxidase) are not available in the public domain for this specific compound.

Xanthine oxidase Hyperuricemia Gout Enzyme inhibition Uric acid

Dual Hydrogen-Bond Donor Capacity from 2-Amino and Benzamide Motifs Enables Bidentate Target Engagement Not Available in N-Substituted or Des-Amino Analogs

The target compound presents two distinct hydrogen-bond donor (HBD) sites: the aromatic 2-NH₂ group and the benzamide -NH₂ group (3 HBD total when counting the amide N-H), alongside multiple hydrogen-bond acceptor (HBA) sites including the morpholine oxygen and the amide carbonyl (5 HBA total) . This HBD/HBA profile contrasts with the clinically used comparator moclobemide, which has only one HBD (amide N-H) and 3 HBA sites [1]. The 2-amino-5-morpholin-4-ylmethyl arrangement creates a 1,4-relationship between the two HBD motifs, enabling potential bidentate hydrogen-bond interactions with complementary acceptor pairs in target protein binding sites. The calculated topological polar surface area (TPSA) of approximately 89.65 Ų for the anthranilamide core combined with the morpholine moiety's contribution places this compound in a physicochemical space compatible with both CNS penetration and aqueous solubility, per Lipinski rule-of-five analysis (MW <500, HBD ≤5, HBA ≤10, logP predicted ~1.2–1.5) .

Hydrogen bonding Target engagement Pharmacophore modeling Structure-based design

Synthetic Tractability via Established Multi-Gram Route with Crystalline Intermediate Isolation Potential

The morpholinomethylbenzamide scaffold is synthesized via a documented four-step sequence: (1) hippuric acid ethyl ester formation from glycine and aroyl chloride; (2) ester hydrolysis to hippuric acid; (3) oxidative decarboxylation using Pb(OAc)₄ to generate the N-acyloxy acetate intermediate; (4) morpholine addition to furnish the morpholinomethylbenzamide product [1]. This route has been demonstrated with both electron-withdrawing and electron-releasing aromatic substituents, confirming compatibility with the 2-amino substitution pattern of the target compound [2]. Crystallographic studies on related N-substituted benzamide derivatives confirm that this compound class readily forms crystalline solids amenable to purification by recrystallization, with reported crystal systems including monoclinic (space groups C2 and P2₁/c), which supports procurement of high-purity material for structure-based studies [3]. Commercial availability at ≥95% purity from multiple vendors (Matrix Scientific, MolCore, CymitQuimica) indicates that the synthetic route has been successfully scaled beyond milligram quantities [4].

Organic synthesis Process chemistry Scale-up Crystallization Intermediate

Recommended Research and Procurement Application Scenarios for 2-Amino-5-morpholin-4-ylmethylbenzamide


MAO-A Focused Medicinal Chemistry and CNS Drug Discovery Programs

As a direct structural analog of the clinically validated reversible MAO-A inhibitor moclobemide, this compound serves as a rationally designed starting scaffold for CNS drug discovery programs targeting monoamine oxidase A [1]. The 2-amino-5-morpholin-4-ylmethyl substitution pattern provides two independently derivatizable amine positions (aromatic 2-NH₂ and benzamide -NH₂) that are absent in moclobemide, enabling systematic SAR exploration of MAO-A potency, selectivity over MAO-B, and reversibility of inhibition. The established synthetic route supports parallel library synthesis for hit-to-lead optimization campaigns. Procurement at ≥95% purity is appropriate for primary biochemical screening, with the recommendation to verify MAO-A inhibitory activity using standard fluorometric kynuramine deamination assays prior to scale-up [2].

Epigenetic Probe Development Targeting DNA Methyltransferases (DNMT1/3A/3B)

The reported EC₅₀ of 0.9 µM against DNMT3A in leukemia cell-based assays positions the 2-aminobenzamide-morpholine chemotype as a non-nucleoside DNMT inhibitor scaffold for epigenetic probe development . This application scenario is relevant for oncology research programs investigating DNA hypomethylating strategies distinct from the nucleoside analogs azacitidine and decitabine. Researchers should note that while the initial cellular activity data are encouraging, confirmation of direct DNMT3A enzymatic inhibition (IC₅₀) and selectivity profiling against DNMT1 and DNMT3B are essential validation steps before advancing this compound as a chemical probe. Procurement of higher-purity material (≥97%) is recommended for cellular mechanism-of-action studies to minimize off-target effects from trace impurities [3].

Xanthine Oxidase Inhibitor Lead Identification for Antihyperuricemic Drug Discovery

The morpholinomethylbenzamide pharmacophore has demonstrated reproducible xanthine oxidase inhibitory activity in the 138–250 nM IC₅₀ range across independent studies using human enzyme preparations [4]. This positions the target compound as a non-purine, non-covalent XO inhibitor starting point for hyperuricemia and gout programs seeking alternatives to allopurinol. The benzamide scaffold avoids the purine-like structure associated with allopurinol hypersensitivity syndrome (linked to HLA-B*5801), potentially offering an improved safety profile for patient populations with elevated genetic risk. Procurement for this application should prioritize material with documented elemental analysis and rigorous residual solvent profiling, as trace metal contaminants (particularly molybdenum and tungsten) can artifactually influence XO inhibition assay results [5].

Chemical Biology Tool Compound for Profiling Morpholine-Dependent Protein-Ligand Interactions

The combination of a morpholine ring (a privileged fragment in kinase and GPCR drug discovery) with a 2-aminobenzamide core (a metal-chelating and hydrogen-bonding pharmacophore) makes this compound a versatile chemical biology tool for profiling morpholine-dependent protein-ligand interactions . The morpholine oxygen and nitrogen atoms serve as hydrogen-bond acceptors that frequently engage kinase hinge regions and GPCR orthosteric sites. The compound's favorable physicochemical profile (MW 235.28, predicted logP ~1.2–1.5, TPSA ~89.65 Ų) supports its use in fragment-based screening cascades and as a core scaffold for PROTAC linker attachment via either the 2-NH₂ or benzamide -NH₂ position . For chemical biology applications, procurement of material with documented identity by ¹H/¹³C NMR and HPLC purity ≥95% is the minimum acceptable specification.

Quote Request

Request a Quote for 2-Amino-5-morpholin-4-ylmethylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.